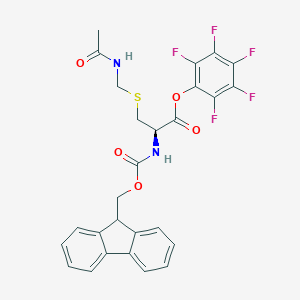

Fmoc-Cys(Acm)-OPfp

Beschreibung

BenchChem offers high-quality Fmoc-Cys(Acm)-OPfp suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Fmoc-Cys(Acm)-OPfp including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

(2,3,4,5,6-pentafluorophenyl) (2R)-3-(acetamidomethylsulfanyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H21F5N2O5S/c1-13(35)33-12-40-11-19(26(36)39-25-23(31)21(29)20(28)22(30)24(25)32)34-27(37)38-10-18-16-8-4-2-6-14(16)15-7-3-5-9-17(15)18/h2-9,18-19H,10-12H2,1H3,(H,33,35)(H,34,37)/t19-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LTWRDSKMJYQOLL-IBGZPJMESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NCSCC(C(=O)OC1=C(C(=C(C(=C1F)F)F)F)F)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)NCSC[C@@H](C(=O)OC1=C(C(=C(C(=C1F)F)F)F)F)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H21F5N2O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60553926 | |

| Record name | Pentafluorophenyl S-(acetamidomethyl)-N-{[(9H-fluoren-9-yl)methoxy]carbonyl}-L-cysteinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60553926 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

580.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

86060-96-0 | |

| Record name | L-Cysteine, S-[(acetylamino)methyl]-N-[(9H-fluoren-9-ylmethoxy)carbonyl]-, pentafluorophenyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=86060-96-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pentafluorophenyl S-(acetamidomethyl)-N-{[(9H-fluoren-9-yl)methoxy]carbonyl}-L-cysteinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60553926 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

The Role of Pentafluorophenyl Esters in Peptide Coupling: A Senior Application Scientist's In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of peptide synthesis, the pursuit of efficiency, fidelity, and purity is paramount. The choice of coupling reagent is a critical determinant of success, influencing everything from reaction kinetics to the preservation of stereochemical integrity. Among the arsenal of available activating agents, pentafluorophenyl (PFP) esters have emerged as a powerful and versatile tool, offering a unique combination of high reactivity and stability. This guide provides an in-depth exploration of the core principles, practical applications, and field-proven insights into leveraging PFP esters for robust and reliable peptide bond formation.

The Core Principle: Activating the Carboxyl Group with an Electron-Deficient Phenol

The fundamental role of a coupling reagent is to convert the relatively unreactive carboxylic acid group of an N-protected amino acid into a species that is highly susceptible to nucleophilic attack by the amino group of another amino acid. Pentafluorophenol (PFP-OH), through the formation of a PFP ester, achieves this activation with exceptional efficacy.

The key to the PFP ester's reactivity lies in the strong electron-withdrawing nature of the five fluorine atoms on the phenyl ring. This inductive effect polarizes the ester's carbonyl carbon, making it significantly more electrophilic and thus, more readily attacked by the incoming amine nucleophile. Furthermore, the pentafluorophenoxide anion is an excellent leaving group, which facilitates the rapid and irreversible formation of the thermodynamically stable amide bond.[1][2]

Kinetic studies have quantitatively demonstrated the superiority of PFP esters in terms of coupling speed. Compared to other active esters, the relative rate of coupling is significantly higher, with one study reporting a relative rate of 111 for PFP esters compared to 3.4 for pentachlorophenyl (PCP) esters and 1 for p-nitrophenyl (ONp) esters.[3] This high reactivity is instrumental in minimizing side reactions, such as racemization, and ensuring high coupling efficiencies.[1][3]

Mechanism of PFP Ester-Mediated Peptide Coupling

The process can be visualized as a two-step sequence:

-

Activation: The carboxylic acid of the N-protected amino acid is converted to its corresponding PFP ester. This is typically achieved by reacting the amino acid with pentafluorophenol in the presence of a carbodiimide, such as N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC).

-

Coupling: The isolated and purified PFP ester is then introduced to the N-terminally deprotected amino acid or peptide chain. The free amine attacks the activated carbonyl carbon, leading to the formation of the new peptide bond and the release of pentafluorophenol as a byproduct.[1]

Figure 1: General workflow for peptide bond formation using PFP esters.

Field-Proven Advantages and Strategic Considerations

The adoption of PFP esters in both academic and industrial settings is driven by a compelling set of advantages that address common challenges in peptide synthesis.

Key Advantages:

-

High Reactivity and Rapid Coupling Kinetics: As previously mentioned, the electron-withdrawing nature of the pentafluorophenyl group leads to exceptionally fast coupling reactions.[1][4] This is particularly beneficial for sterically hindered amino acids or "difficult" sequences that are prone to incomplete coupling with other reagents.

-

Stability and Isolation: Unlike many in situ generated active species, PFP esters of N-protected amino acids are often crystalline, stable compounds that can be synthesized, purified, and stored for later use.[4][5] This allows for a more controlled and reproducible coupling process, as the purity and concentration of the activated amino acid are well-defined.

-

Reduced Racemization: The rapid coupling rates associated with PFP esters significantly minimize the opportunity for the activated amino acid to undergo racemization, a common side reaction that can compromise the biological activity of the final peptide.[1]

-

Avoidance of Additives: In many instances, peptide coupling with PFP esters can proceed efficiently without the need for additives like 1-hydroxybenzotriazole (HOBt) or ethyl (hydroxyimino)cyanoacetate (Oxyma).[4][6] This simplifies the reaction mixture and reduces the potential for side reactions associated with these additives.

-

Versatility in Synthesis Strategies: PFP esters are amenable to both solid-phase peptide synthesis (SPPS) and solution-phase synthesis, offering flexibility in process design.[1][4]

Strategic Considerations and Potential Limitations:

-

Initial Synthesis Step: The primary disadvantage of using PFP esters is the requirement for an additional synthetic step to prepare the activated amino acid prior to its use in peptide coupling.[7] This contrasts with in situ activation methods where the coupling reagent is added directly to the reaction mixture.

-

Cost: While pentafluorophenol itself is a readily available reagent, the overall cost of preparing individual PFP esters may be higher than using some common in situ coupling reagents.

-

Hydrolysis: Although PFP esters are less susceptible to spontaneous hydrolysis than some other active esters, they are not entirely immune.[8] Care should be taken to use anhydrous solvents and to minimize exposure to moisture during storage and handling.

Quantitative Comparison with Other Coupling Reagents

To provide a clearer perspective on the performance of PFP esters, the following table summarizes key comparative data against other commonly used coupling reagents.

| Coupling Reagent/Method | Relative Coupling Rate | Propensity for Racemization | Need for Additives | Stability of Activated Species |

| Pentafluorophenyl (PFP) Esters | Very High [3] | Low [1] | Often Not Required [4] | High (Isolatable) [4] |

| N-Hydroxysuccinimide (NHS) Esters | Moderate | Low to Moderate | Often Not Required | High (Isolatable) |

| Carbodiimides (DCC, DIC) | Moderate | Moderate to High | HOBt or Oxyma recommended to suppress racemization | Low (In situ generation) |

| Phosphonium Salts (BOP, PyBOP) | Very High | Low (with additives) | Base required | Low (In situ generation) |

| Uronium/Aminium Salts (HBTU, HATU) | Very High | Low (with additives) | Base required | Low (In situ generation) |

Experimental Protocols: A Practical Guide

The following protocols provide detailed, step-by-step methodologies for the preparation and use of PFP esters in peptide synthesis.

Protocol 1: Synthesis of an N-Fmoc-Amino Acid Pentafluorophenyl Ester

This protocol describes the general procedure for activating an N-α-Fmoc protected amino acid with pentafluorophenol and DCC.

Materials:

-

N-α-Fmoc protected amino acid

-

Pentafluorophenol (PFP-OH)

-

N,N'-Dicyclohexylcarbodiimide (DCC)

-

Ethyl acetate (EtOAc)

-

Dichloromethane (DCM)

-

Hexane

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolve the N-α-Fmoc amino acid (1.0 eq) and pentafluorophenol (1.1 eq) in a suitable solvent such as ethyl acetate or a mixture of ethyl acetate and dichloromethane at room temperature.

-

Cool the solution to 0 °C in an ice bath.

-

Add a solution of DCC (1.1 eq) in dichloromethane dropwise to the cooled solution over 15-20 minutes.

-

Allow the reaction to stir at 0 °C for 1 hour and then at room temperature for 4-6 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, filter off the precipitated dicyclohexylurea (DCU) byproduct and wash the filter cake with a small amount of cold ethyl acetate.

-

Wash the filtrate sequentially with 5% citric acid, saturated sodium bicarbonate, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

Recrystallize the crude product from a suitable solvent system (e.g., ethyl acetate/hexane) to yield the pure N-Fmoc-amino acid pentafluorophenyl ester.

Protocol 2: Solid-Phase Peptide Synthesis (SPPS) using a Pre-formed PFP Ester

This protocol outlines a typical coupling cycle in Fmoc-based SPPS.

Materials:

-

Fmoc-protected amino acid pentafluorophenyl ester (3.0 eq)

-

Resin-bound peptide with a free N-terminal amine

-

N,N-Dimethylformamide (DMF)

-

20% Piperidine in DMF

-

Dichloromethane (DCM)

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. Pentafluorophenol and its derivatives [en.highfine.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]

- 6. Additive-Free Peptide Synthesis Using Pentafluorophenyl Esters as the - Dilun Biotechnology [peptidescientific.com]

- 7. Perfluoroaryl and Perfluoroheteroaryl Reagents as Emerging New Tools for Peptide Synthesis, Modification and Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Pentafluorophenyl esters - Wikipedia [en.wikipedia.org]

A Senior Application Scientist's Guide to Orthogonal Protection with Fmoc and Acm

Introduction: The Imperative of Orthogonal Protection in Advanced Peptide Synthesis

In the intricate world of peptide science, the synthesis of complex molecules such as cyclic peptides, branched peptides, or those requiring site-specific modifications, demands a level of precision that transcends linear solid-phase peptide synthesis (SPPS). The core challenge lies in the selective manipulation of multiple reactive functional groups within a single molecule. This is where the principle of orthogonal protection becomes not just a strategy, but a necessity.[1][2][3]

Orthogonality in peptide synthesis refers to the use of multiple classes of protecting groups that can be removed under distinct chemical conditions.[3] This allows for the deprotection of one functional group without affecting others, granting the synthetic chemist precise control over the construction of complex peptide architectures.[2][3] The most prevalent orthogonal strategy in modern peptide synthesis is the Fmoc/tBu approach. This strategy employs the base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group for temporary Nα-amino protection and acid-labile groups, such as tert-butyl (tBu), for the permanent protection of amino acid side chains.[2][3][]

This guide delves into a powerful extension of this orthogonal system: the incorporation of the acetamidomethyl (Acm) group for the protection of cysteine's sulfhydryl side chain. The unique cleavage conditions of the Acm group, which are orthogonal to both the base-labile Fmoc group and the acid-labile tBu-based side-chain protecting groups, unlock a versatile toolkit for the synthesis of peptides with precisely defined disulfide bridges and other site-specific modifications.[5][6][7]

Core Principles: Understanding the Fmoc and Acm Orthogonal Pair

To effectively utilize the Fmoc and Acm protecting groups in concert, a thorough understanding of their individual chemistries and the principles of their mutual orthogonality is essential.

The Fmoc Group: A Base-Labile Workhorse

The 9-fluorenylmethoxycarbonyl (Fmoc) group is the cornerstone of modern solid-phase peptide synthesis.[8][9][10] Its utility lies in its stability to acidic conditions while being readily cleaved by mild bases, most commonly a solution of 20% piperidine in dimethylformamide (DMF).[8][9][10]

The mechanism of Fmoc deprotection is a base-mediated β-elimination. The base abstracts the acidic proton at the 9-position of the fluorenyl ring, leading to the formation of a dibenzofulvene intermediate and the release of the free N-terminal amine of the peptide chain.[11][12][13][14][15] The secondary amine, piperidine, also acts as a scavenger for the dibenzofulvene intermediate, preventing unwanted side reactions.[8][11][16]

Caption: Mechanism of Fmoc deprotection by piperidine.

The Acm Group: A Thiol Protector with Unique Lability

The acetamidomethyl (Acm) group is a widely used protecting group for the thiol side chain of cysteine.[5] Its key feature is its stability to the acidic and basic conditions typically employed in Fmoc-based SPPS.[6][17] This stability allows for the assembly of the entire peptide chain while the cysteine thiol remains protected.

The removal of the Acm group requires specific reagents, making it orthogonal to both Fmoc and tBu deprotection. Common methods for Acm cleavage include:

-

Iodine (I₂): This is a frequently used method that often leads to the direct and simultaneous formation of a disulfide bond.[5][18][19][20][21]

-

Heavy Metal Salts: Reagents like mercury(II) acetate (Hg(OAc)₂) or silver(I) tetrafluoroborate (AgBF₄) can effectively cleave the Acm group to yield a free thiol.[5][22] However, their toxicity is a significant drawback.[5][23]

-

N-Halosuccinimides: Reagents such as N-iodosuccinimide (NIS) and N-chlorosuccinimide (NCS) offer milder conditions for Acm removal, often applicable for on-resin manipulations.[17][24][25]

Caption: Workflow for regioselective disulfide bond formation.

Conclusion

The orthogonal protection strategy employing the base-labile Fmoc group and the uniquely labile Acm group provides a robust and versatile platform for the synthesis of complex peptides. A thorough understanding of the underlying chemical principles, coupled with the implementation of validated experimental protocols, enables researchers to precisely control the formation of disulfide bonds and introduce site-specific modifications. This level of control is indispensable for advancing the frontiers of peptide-based drug discovery and development. By carefully selecting deprotection conditions and being mindful of potential side reactions, scientists can harness the full potential of this powerful synthetic tool.

References

- Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis.PubMed.

- Fmoc Protecting Group: Fmoc Protection & Deprotection Mechanism.Total Synthesis.

- Application Notes and Protocols for Selective Deprotection of the Acm Group

- Fmoc vs Boc: Choosing the Right Amino Acid Deriv

- Fluorenylmethyloxycarbonyl protecting group.Wikipedia.

- Overview of Solid Phase Peptide Synthesis (SPPS).[Source Not Available].

- Side Reaction During the Deprotection of Cys(Acm)-Containing Peptides with Iodine.[Source Not Available].

- Orthogonal and safety-catch protecting group strategies in solid-phase...

- Focus on FMOC chemistry.LGC Standards.

- Deprotecting Fmoc Group Mechanism | Organic Chemistry.YouTube.

- The Chemistry of the Fmoc Protecting Group: An In-depth Technical Guide.BenchChem.

- A Researcher's Guide to Orthogonal Protecting Groups in Peptide Synthesis.BenchChem.

- Protocols for the Fmoc SPPS of Cysteine-Containing Peptides.Sigma-Aldrich.

- On-resin conversion of Cys(Acm)-containing peptides to their corresponding Cys(Scm) congeners.PubMed.

- Technical Support Center: Optimization of Cleavage Cocktails for Peptides with Acm-Protected Cysteine.BenchChem.

- Side reaction during the deprotection of (S-acetamidomethyl)cysteine in a peptide with a high serine and threonine content.PubMed.

- Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away

- What is solid phase peptide synthesis?Biotage.

- Efficient Synthesis of Peptides with 4-Methylpiperidine as Fmoc Removal Reagent by Solid Phase Synthesis.Redalyc.

- Iodine removal ACM protecting group.ECHEMI.

- Methods for Removing the Fmoc Group.

- Orthogonal Peptide Synthesis: A Comparative Guide to Fmoc-L-Cys(SIT).BenchChem.

- On-Resin Acetamidomethyl (Acm) Removal and Disulfide Formation in Cysteinyl Peptides Using N-Chlorosuccinimide (NCS) in the Presence of Other Cys-Protecting Groups.PMC.

- Optimizing the removal of an ACM protecting group.Biotage.

- Studies on Deprotection of Cysteine and Selenocysteine Side-Chain Protecting Groups.PMC.

- Process for the deprotection of protected thiols.

- Optimization of one‐pot Acm removal and disulfide bond formation in...

- Strategies Toward Optimizing Automated On-Resin Disulfide Bond Formation in Disulfide Rich Peptides.[Source Not Available].

- Cysteine protecting groups: applications in peptide and protein science.Chemical Society Reviews (RSC Publishing).

- Simultaneous Post-cysteine(S-Acm) Group Removal Quenching of Iodine and Isolation of Peptide by One Step Ether Precipitation.

- Cysteine Deriv

- Simultaneous post-cysteine(S-Acm) group removal quenching of iodine and isolation of peptide by one step ether precipitation.Find an Expert - The University of Melbourne.

- Evaluation of acid-labile S-protecting groups to prevent Cys racemization in Fmoc solid-phase peptide synthesis.PMC.

- Application Notes and Protocols: Fmoc-Cys(Acm)

- Amino Acid Sidechain Deprotection.Aapptec Peptides.

- Simultaneous post-cysteine(S-Acm)

- Fmoc-Cys(Acm)-Cys(Acm)-OH: Precision Peptide Tool.Advent Chembio.

- Handles for Fmoc Solid-Phase Synthesis of Protected Peptides.

- One-Pot Synthesis of S-Acetamidomethyl-N-fluorenylmethoxy-carbonyl-L-cysteine (Fmoc-Cys(Acm)-OH).Semantic Scholar.

Sources

- 1. Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. peptide.com [peptide.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Fmoc-Cys(Acm)-Cys(Acm)-OH: Precision Peptide Tool | Advent [adventchembio.com]

- 8. Fluorenylmethyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]

- 9. Focus on FMOC chemistry | LGC Standards [lgcstandards.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. total-synthesis.com [total-synthesis.com]

- 12. youtube.com [youtube.com]

- 13. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]

- 14. biotage.com [biotage.com]

- 15. Methods for Removing the Fmoc Group | Springer Nature Experiments [experiments.springernature.com]

- 16. redalyc.org [redalyc.org]

- 17. pdf.benchchem.com [pdf.benchchem.com]

- 18. echemi.com [echemi.com]

- 19. biotage.com [biotage.com]

- 20. researchgate.net [researchgate.net]

- 21. Simultaneous post-cysteine(S-Acm) group removal quenching of iodine and isolation of peptide by one step ether precipitation : Find an Expert : The University of Melbourne [findanexpert.unimelb.edu.au]

- 22. peptide.com [peptide.com]

- 23. On-resin conversion of Cys(Acm)-containing peptides to their corresponding Cys(Scm) congeners - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. On-Resin Acetamidomethyl (Acm) Removal and Disulfide Formation in Cysteinyl Peptides Using N-Chlorosuccinimide (NCS) in the Presence of Other Cys-Protecting Groups - PMC [pmc.ncbi.nlm.nih.gov]

- 25. researchgate.net [researchgate.net]

Fmoc-Cys(Acm)-OPfp: Precision Tools for Disulfide Engineering

The following technical guide details the development, mechanism, and application of Fmoc-Cys(Acm)-OPfp , a specialized reagent designed to solve two of the most persistent challenges in peptide chemistry: cysteine racemization and orthogonal disulfide bond formation.

Technical Guide & Application Whitepaper [1]

Executive Summary

Fmoc-Cys(Acm)-OPfp (9-Fluorenylmethoxycarbonyl-S-acetamidomethyl-L-cysteine pentafluorophenyl ester) represents a convergent evolution in peptide chemistry, combining orthogonal side-chain protection with "pre-activated" ester technology.[1]

In modern Solid Phase Peptide Synthesis (SPPS), Cysteine is the most problematic residue due to its high susceptibility to racemization during activation and the complexity of forming regioselective disulfide bridges . This reagent addresses both:

-

OPfp Activation: By isolating the activation step during reagent manufacturing (rather than in the synthesizer), it bypasses the high-risk conditions that cause racemization.

-

Acm Protection: The acetamidomethyl group provides a "third dimension" of orthogonality, stable to standard TFA cleavage but reactive to iodine for controlled cyclization.

Historical Context & Molecular Architecture[1][2]

The development of Fmoc-Cys(Acm)-OPfp is not the result of a single discovery, but the integration of two distinct chemical breakthroughs:

The "Acm" Breakthrough (1972)

Developed by Veber et al. , the Acetamidomethyl (Acm) group was introduced to solve the instability of S-trityl groups and the harsh deprotection required for S-benzyl groups.

-

Innovation: Acm is stable to HF and TFA (acidolysis), allowing the linear peptide to be purified before cyclization.

-

Mechanism: It is removed via electrophilic attack (e.g., by Iodine or Thallium), which simultaneously drives disulfide bond formation.[1]

The "OPfp" Revolution (1980s)

While N-hydroxysuccinimide (OSu) esters were common, Kisfaludy and Schön pioneered pentafluorophenyl (Pfp) esters.[1]

-

Innovation: Pfp esters are highly reactive toward amines but remarkably hydrolytically stable compared to acid chlorides.[1]

-

Significance: Atherton and Sheppard (1985) demonstrated that Fmoc-amino acid Pfp esters could be used in SPPS without additional activation reagents, significantly simplifying automated protocols.[1]

The Convergence

Fmoc-Cys(Acm)-OPfp emerged as a commercial standard to mitigate Cysteine Racemization .[1] During standard on-resin activation (e.g., using HATU/DIPEA), the electron-withdrawing nature of the protecting groups acidifies the C

Mechanistic Rationale & Visualization[1]

The Racemization Problem (And How OPfp Solves It)

When Cysteine is activated in situ (e.g., with HBTU/DIPEA), the base required for activation also promotes proton abstraction.

Figure 1: Comparison of racemization risks. The Pfp route avoids the in-situ activation step where H

Iodine-Mediated Cyclization Mechanism

The Acm group allows for "Directed Disulfide Formation."[1] The mechanism involves an electrophilic attack by iodine on the sulfur atom.

Figure 2: Mechanism of Iodine-mediated deprotection and cyclization of Acm-protected cysteine.[1][2][3][4]

Experimental Protocols

Coupling Protocol (SPPS)

Objective: Incorporate Fmoc-Cys(Acm) with minimal racemization.[1]

| Parameter | Condition | Rationale |

| Reagent | Fmoc-Cys(Acm)-OPfp (3-5 eq) | Excess ensures rapid kinetics without "boosters."[1] |

| Catalyst | HOAt or HOBt (1 eq) | Optional. Accelerates aminolysis of the Pfp ester.[5] |

| Base | None or DIPEA (1 eq) | Pfp esters react without base.[1] If the resin N-terminus is a salt, add 1 eq DIPEA. Avoid excess base to prevent racemization.[1] |

| Solvent | DMF (Dry) | Standard solvent.[1] Pfp esters are stable in DMF.[1] |

| Time | 30 - 60 min | Pfp esters are slower than HATU but cleaner.[1] Double couple if necessary. |

Step-by-Step:

-

Wash: Wash the resin (deprotected amine) with DMF (3x).[1]

-

Dissolve: Dissolve Fmoc-Cys(Acm)-OPfp (3 eq) and HOBt (3 eq) in minimum DMF.

-

Couple: Add solution to resin. Shake at room temperature for 45 mins.

-

Monitor: Check with Kaiser test. (Note: Proline/secondary amines may require longer times).[1]

Post-Synthesis Disulfide Cyclization

Objective: Form a disulfide bond between two Cys(Acm) residues after cleavage from the resin and purification.[1]

Reagents:

-

Solvent: Acetic Acid / Water / Methanol (buffer system).[1]

-

Oxidant: Iodine (

) solution (usually 0.1M in MeOH).[1] -

Quench: Ascorbic Acid or Sodium Thiosulfate.[1]

Step-by-Step:

-

Dissolution: Dissolve the purified linear peptide (containing Cys(Acm)) in AcOH/H2O (4:1) at 1 mg/mL.[1] High dilution prevents intermolecular dimerization (polymerization).[1]

-

Oxidation: Add the Iodine solution dropwise under vigorous stirring.

-

Visual Cue: The solution will turn persistent yellow/brown once iodine is in excess.

-

-

Reaction: Stir for 15–60 minutes. Monitor by HPLC (shift in retention time due to conformational constraint).

-

Quench: Add 1M Ascorbic Acid dropwise until the solution becomes colorless (reduction of excess

to -

Isolation: Dilute with water and lyophilize, or load directly onto Prep-HPLC.

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Slow Coupling | Steric hindrance or low reactivity of Pfp.[1] | Add 1 eq of HOAt (more effective than HOBt). Increase temperature to 40°C (carefully). |

| Racemization | Excess base during coupling.[1] | Eliminate base. Pfp esters couple efficiently to free amines without DIPEA.[1] |

| Incomplete Cyclization | Acm group not removing. | Ensure solvent contains water/methanol (polar protic solvents aid the mechanism).[1] Increase Iodine concentration.[1] |

| Polymerization | Peptide concentration too high.[1] | Dilute peptide to <0.5 mg/mL during the iodine oxidation step. |

References

-

Veber, D. F., et al. (1972).[1][6] "Acetamidomethyl.[1][7][8][9] A novel thiol protecting group for cysteine."[8] Journal of the American Chemical Society.[6] [1]

-

Kisfaludy, L., & Schön, I. (1983).[1][10] "Preparation and applications of pentafluorophenyl esters of 9-fluorenylmethyloxycarbonyl amino acids for peptide synthesis." Synthesis. [1]

-

Atherton, E., & Sheppard, R. C. (1985).[1] "Solid phase peptide synthesis using N alpha-fluorenylmethoxycarbonylamino acid pentafluorophenyl esters." Journal of the Chemical Society, Chemical Communications. [1][6][11]

-

Han, Y., et al. (1997).[1] "Occurrence and Minimization of Cysteine Racemization During Stepwise Solid-Phase Peptide Synthesis." The Journal of Organic Chemistry. [1]

-

Albericio, F., et al. (1998).[1] "Preparation and application of Fmoc-Cys(Acm)-OPfp." Methods in Molecular Biology.

Sources

- 1. Fmoc-Cys(Acm)-OH Novabiochem 86060-81-3 [sigmaaldrich.com]

- 2. Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group - PMC [pmc.ncbi.nlm.nih.gov]

- 3. On-Resin Acetamidomethyl (Acm) Removal and Disulfide Formation in Cysteinyl Peptides Using N-Chlorosuccinimide (NCS) in the Presence of Other Cys-Protecting Groups - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. bachem.com [bachem.com]

- 7. chemimpex.com [chemimpex.com]

- 8. researchgate.net [researchgate.net]

- 9. Fmoc-Cys(Acm)-Cys(Acm)-OH: Precision Peptide Tool | Advent [adventchembio.com]

- 10. Sci-Hub. ChemInform Abstract: Preparation and Applications of Pentafluorophenyl Esters of 9‐Fluorenylmethyloxycarbonyl Amino Acids for Peptide Synthesis. / Chemischer Informationsdienst, 1983 [sci-hub.sg]

- 11. pubs.rsc.org [pubs.rsc.org]

An In-Depth Technical Guide to the Safe and Effective Use of Fmoc-Cys(Acm)-OPfp in Peptide Synthesis

Abstract: This technical guide provides a comprehensive overview of Nα-Fmoc-S-acetamidomethyl-L-cysteine pentafluorophenyl ester (Fmoc-Cys(Acm)-OPfp), a critical building block in modern Solid-Phase Peptide Synthesis (SPPS). Designed for researchers, scientists, and drug development professionals, this document details the reagent's physicochemical properties, its strategic advantages in SPPS, and rigorous protocols for its safe handling, storage, and application. By explaining the causality behind experimental choices and grounding protocols in established chemical principles, this guide serves as an authoritative resource for ensuring both the safety of laboratory personnel and the integrity of synthetic peptides.

Introduction: The Strategic Role of Fmoc-Cys(Acm)-OPfp

Cysteine residues are fundamental to the structure and function of a vast number of peptides and proteins, primarily through the formation of disulfide bridges. The synthesis of cysteine-containing peptides, therefore, requires a meticulous strategy to manage the reactive thiol side chain. Fmoc-Cys(Acm)-OPfp is an advanced reagent designed to address this challenge with precision.

Its utility stems from three key molecular features:

-

The Nα-Fmoc Group: A base-labile protecting group that allows for iterative deprotection and coupling, forming the backbone of modern SPPS.[1][2]

-

The S-Acm Group: The acetamidomethyl (Acm) group provides robust protection for the cysteine thiol. It is stable to the mildly basic conditions of Fmoc removal (piperidine) and the strongly acidic conditions of final resin cleavage (TFA), making it an orthogonal protecting group.[1][3] This stability allows for the purification of the fully assembled, Acm-protected peptide before the strategic formation of disulfide bonds.[4]

-

The C-terminal OPfp Ester: The pentafluorophenyl (Pfp) ester is a highly efficient activating group.[5] The strong electron-withdrawing nature of the pentafluorophenyl ring renders the carbonyl carbon highly electrophilic, promoting rapid and efficient acylation of the free N-terminal amine on the growing peptide chain. This high reactivity minimizes the risk of side reactions and racemization.[5][6]

The combination of these features in a single molecule provides a significant advantage: it allows for direct, efficient coupling without the need for in-situ activation reagents, which can sometimes lead to unwanted side reactions.[7] This pre-activated strategy is particularly beneficial for automated SPPS protocols.[5]

Physicochemical and Safety Data

A thorough understanding of the reagent's properties is the foundation of its safe and effective use.

Chemical Properties & Specifications

| Property | Value | Source(s) |

| CAS Number | 86060-96-0 | [8] |

| Molecular Formula | C₂₇H₂₁F₅N₂O₅S | [8] |

| Molecular Weight | 580.52 g/mol | [8] |

| Appearance | White to off-white powder | [1][9] |

| Melting Point | 155-158 °C | [8] |

| Solubility | Soluble in DMF, DMSO, Dichloromethane, Chloroform, Ethyl Acetate | [1][8] |

| Storage Temperature | 2-8°C, sealed in a dry environment | [8] |

GHS Hazard Identification and Safety Precautions

Fmoc-Cys(Acm)-OPfp, like many activated amino acid derivatives, is classified as a hazardous substance and must be handled with appropriate care.[10]

| Hazard Class | GHS Classification | Precautionary Statements |

| Skin Irritation | Category 2 (H315) | P264, P280, P302+P352[11] |

| Eye Irritation | Category 2 (H319) | P280, P305+P351+P338[11] |

| Respiratory Irritation | STOT SE 3 (H335) | P261, P271, P304+P340[11] |

| Ingestion | Acute Toxicity 4 (H302) | P264, P301+P312 (Implied)[8] |

Core Safety Directives:

-

Engineering Controls: Always handle this reagent inside a certified chemical fume hood to avoid inhalation of the fine powder.[12][13] Provide appropriate exhaust ventilation where dust is formed.[12]

-

Personal Protective Equipment (PPE): Wear a lab coat, nitrile gloves, and chemical safety goggles or a face shield.[11][14]

-

Handling: Avoid all contact with skin and eyes.[12] Prevent dust formation during weighing and transfer by using careful technique and appropriate tools (e.g., powder funnels).[10]

-

Storage: Keep the container tightly closed in a dry, well-ventilated place, refrigerated at 2-8°C.[8][12] Moisture can hydrolyze the active ester, reducing its efficacy.

Application in Solid-Phase Peptide Synthesis (SPPS)

The primary application of Fmoc-Cys(Acm)-OPfp is the introduction of a thiol-protected cysteine residue into a growing peptide chain during Fmoc-based SPPS.

The Coupling Workflow

The use of a pre-activated pentafluorophenyl ester streamlines the coupling step. The process is a direct acylation reaction, bypassing the need for common coupling reagents like HBTU or HATU.

// Node Definitions Resin [label="Resin-Peptide-NH2\n(Free N-terminus)", fillcolor="#F1F3F4", fontcolor="#202124"]; Reagent [label="Fmoc-Cys(Acm)-OPfp\nin DMF", fillcolor="#FBBC05", fontcolor="#202124"]; Coupling [label="Coupling Reaction\n(Acylation)", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Wash [label="Wash Step\n(DMF, DCM)", shape=diamond, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Coupled_Peptide [label="Resin-Peptide-Cys(Acm)-Fmoc\n(Elongated Chain)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Next_Cycle [label="Proceed to Next Cycle\n(Fmoc Deprotection)", fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges Resin -> Coupling [label="1. Add Reagent\nSolution"]; Reagent -> Coupling; Coupling -> Wash [label="2. Monitor Completion\n(e.g., Kaiser Test)"]; Wash -> Coupled_Peptide [label="3. Remove Excess\nReagents"]; Coupled_Peptide -> Next_Cycle [label="4. Prepare for\nNext Amino Acid"]; }

Mechanism of Action: Why Pentafluorophenyl Esters are Effective

The efficiency of the Pfp ester is rooted in physical organic chemistry. The five fluorine atoms on the phenyl ring are powerful electron-withdrawing groups. This inductive effect polarizes the ester bond, making the carbonyl carbon significantly more electrophilic and turning the pentafluorophenoxide into a very good, stable leaving group.[5] Kinetic studies have shown Pfp esters to be over 100 times more reactive than corresponding p-nitrophenyl (ONp) esters.[5] This high reactivity allows coupling reactions to proceed rapidly and cleanly, often without the need for additives.[6][15]

Experimental Protocols

The following protocols represent self-validating systems. Each includes steps for verification to ensure process integrity.

Protocol for Manual Coupling in SPPS

This protocol assumes a starting scale of 0.1 mmol of free amine on the resin.

-

Resin Preparation:

-

Swell the peptide-resin in dimethylformamide (DMF) for 30 minutes.

-

Perform Fmoc deprotection using 20% piperidine in DMF (2 x 10 minutes).

-

Wash the resin thoroughly with DMF (5x), Dichloromethane (DCM) (3x), and DMF (3x) to remove all traces of piperidine.

-

-

Reagent Preparation (Perform in Fume Hood):

-

Weigh 116.1 mg (0.2 mmol, 2.0 equivalents) of Fmoc-Cys(Acm)-OPfp.

-

Dissolve the powder in ~2 mL of DMF. Ensure it is fully dissolved before adding to the resin.

-

-

Coupling Reaction:

-

Add the Fmoc-Cys(Acm)-OPfp solution to the deprotected peptide-resin.

-

Agitate the reaction vessel at room temperature for 1-2 hours. The high reactivity of the OPfp ester means coupling is often complete within this timeframe.[15]

-

-

Monitoring and Validation (Trustworthiness Check):

-

Take a small sample of resin beads, wash them thoroughly with DMF and DCM, and dry them.

-

Perform a Kaiser test (or other ninhydrin-based test). A negative result (yellow/colorless beads) indicates the successful consumption of all free primary amines and thus, a complete coupling reaction.[16] If the test is positive (blue beads), the coupling is incomplete.

-

-

Troubleshooting Incomplete Coupling:

-

If the Kaiser test is positive, allow the reaction to proceed for another 1-2 hours.

-

If still positive, consider adding a catalytic amount of a non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA) (0.1 eq) to facilitate the reaction, though this is often unnecessary.[16]

-

If coupling remains difficult, this may indicate peptide aggregation issues, which are sequence-dependent.[16]

-

-

Final Steps:

-

Once coupling is complete (negative Kaiser test), drain the reaction solution.

-

Wash the resin thoroughly with DMF (5x) and DCM (3x) to prepare for the next cycle of deprotection and coupling.

-

Protocol for Post-Synthesis Acm Group Removal (Iodine-Mediated)

This protocol is performed after the peptide has been fully synthesized, cleaved from the resin, and purified by HPLC. It facilitates the removal of the Acm group and the simultaneous formation of a disulfide bond.

CAUTION: Iodine is toxic and corrosive. Perform this entire procedure in a chemical fume hood.

-

Peptide Preparation:

-

Dissolve the purified, Acm-protected peptide in a suitable solvent system. A common choice is a mixture of methanol, water, and acetic acid (e.g., 8:1:1 v/v/v). The peptide concentration should be low (e.g., 0.1-1.0 mg/mL) to favor intramolecular disulfide formation and prevent intermolecular oligomerization.

-

-

Iodine Titration:

-

Prepare a stock solution of iodine (I₂) in methanol (e.g., 0.1 M).

-

Slowly add the iodine solution dropwise to the stirring peptide solution. The solution will develop a faint yellow-brown color as free iodine is present.

-

Continue adding iodine until this faint yellow-brown color persists for at least 30 minutes, indicating that the reaction is complete and all thiols have been oxidized.[17]

-

-

Quenching the Reaction:

-

Quench the excess iodine by adding a few drops of a freshly prepared 1 M aqueous solution of ascorbic acid (Vitamin C) or sodium thiosulfate until the brown color disappears completely.

-

-

Purification and Validation:

-

Remove the solvent via lyophilization or rotary evaporation.

-

Re-purify the cyclized peptide using reverse-phase HPLC.

-

Validate the final product's mass using mass spectrometry. The expected mass will be the mass of the starting peptide minus the mass of two Acm groups (2 x 71.08 Da) and two hydrogen atoms (2 x 1.01 Da), corresponding to the formation of one disulfide bond.

-

Emergency Procedures

A robust safety plan includes clear steps for emergency response.

-

Skin Contact: Immediately wash the affected area with plenty of soap and water.[13][18] If irritation persists, seek medical attention.[11]

-

Eye Contact: Rinse cautiously with water for several minutes.[11] Remove contact lenses if present and easy to do. Continue rinsing for at least 15 minutes and seek immediate medical attention.[11][13]

-

Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. If the person is not breathing, give artificial respiration. Seek medical attention.[13][18]

-

Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and seek immediate medical attention.[13][18]

-

Spills: For small spills, carefully sweep up the solid material, avoiding dust generation, and place it in a suitable, labeled container for disposal.[10][12] For large spills, evacuate the area and follow institutional emergency procedures.[12]

Conclusion

Fmoc-Cys(Acm)-OPfp is a highly effective and strategically valuable reagent for the synthesis of complex, cysteine-containing peptides. Its pre-activated nature streamlines the coupling process, while the orthogonal Acm protecting group offers precise control over disulfide bond formation. By adhering to the rigorous safety, handling, and experimental protocols detailed in this guide, researchers can leverage the full potential of this reagent to achieve their synthetic goals safely and with high fidelity.

References

- Vertex AI Search. (n.d.).

- AnaSpec. (n.d.).

- CEM Corporation. (2020).

- Santa Cruz Biotechnology. (n.d.). Fmoc-Cys(Acm)

- AAPPTec. (n.d.).

- Hattori, T., et al. (2025). Additive-Free Peptide Synthesis Using Pentafluorophenyl Esters.

-

Biotage. (2023). Optimizing the removal of an ACM protecting group. Retrieved February 1, 2026, from [Link]

- Aapptec Peptides. (n.d.). Removal of S-Acetamidomethyl Groups. Retrieved February 1, 2026.

- BenchChem. (n.d.). Comparative study of pentafluorophenyl esters in peptide coupling efficiency. Retrieved February 1, 2026.

- Fisher Scientific. (2025).

- Hilvano, E. G. V., et al. (2025). Direct electrochemical synthesis of pentafluorophenyl esters. Organic & Biomolecular Chemistry.

- Chan, W. C., & White, P. D. (Eds.). (2000). Fmoc Solid Phase Peptide Synthesis: A Practical Approach. Oxford University Press.

- BenchChem. (n.d.). What are the chemical properties of Fmoc-Cys(Acm)-OH. Retrieved February 1, 2026.

- Nowick, J. S. (n.d.). Standard practices for Fmoc-based solid-phase peptide synthesis.

- Kumar, S., et al. (2025). On-Resin Acetamidomethyl (Acm)

- Coin, I., et al. (2007). Advances in Fmoc solid-phase peptide synthesis. Journal of Peptide Science.

- Muttenthaler, M., et al. (2021). Cysteine protecting groups: applications in peptide and protein science. Chemical Society Reviews.

- RayBiotech. (n.d.). Fmoc-Cys(Acm)-ol. Retrieved February 1, 2026.

- Amso, H. T., & Brimble, M. A. (2021). Perfluoroaryl and Perfluoroheteroaryl Reagents as Emerging New Tools for Peptide Synthesis. Chemistry – A European Journal.

- Dilun Biotechnology. (2026). Additive-Free Peptide Synthesis Using Pentafluorophenyl Esters. Retrieved February 1, 2026.

- ScyTek Laboratories, Inc. (2020).

- Advent Chembio. (n.d.). Fmoc-Cys(Acm)-Cys(Acm)-OH: Precision Peptide Tool. Retrieved February 1, 2026.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. chem.uci.edu [chem.uci.edu]

- 3. peptide.com [peptide.com]

- 4. Protocols for the Fmoc SPPS of Cysteine-Containing Peptides [sigmaaldrich.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Perfluoroaryl and Perfluoroheteroaryl Reagents as Emerging New Tools for Peptide Synthesis, Modification and Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. FMOC-CYS(ACM)-OPFP | 86060-96-0 [chemicalbook.com]

- 9. chemimpex.com [chemimpex.com]

- 10. datasheets.scbt.com [datasheets.scbt.com]

- 11. sigmaaldrich.com [sigmaaldrich.com]

- 12. peptide.com [peptide.com]

- 13. cemcontenttype.s3.amazonaws.com [cemcontenttype.s3.amazonaws.com]

- 14. scytek.com [scytek.com]

- 15. Additive-Free Peptide Synthesis Using Pentafluorophenyl Esters as the - Dilun Biotechnology [peptidescientific.com]

- 16. chempep.com [chempep.com]

- 17. biotage.com [biotage.com]

- 18. peptide.com [peptide.com]

Application Note: High-Fidelity Synthesis of Cysteine-Rich Peptides via Fmoc-Cys(Acm)-OPfp

This Application Note is designed for researchers and drug development professionals requiring high-fidelity synthesis of cysteine-rich peptides. It addresses the critical challenges of cysteine racemization and regioselective disulfide bond formation by utilizing the pre-activated pentafluorophenyl ester, Fmoc-Cys(Acm)-OPfp .

Introduction & Strategic Rationale

The incorporation of Cysteine (Cys) into peptides via Solid-Phase Peptide Synthesis (SPPS) presents two primary chemical challenges:

-

Racemization: During standard activation (e.g., HBTU/DIEA), the acidity of the C

-proton in Cysteine derivatives is enhanced by the electron-withdrawing protecting groups, leading to significant racemization (conversion of L-Cys to D-Cys), often exceeding 5-10% per coupling. -

Regioselectivity: Peptides with multiple disulfide bridges require orthogonal protection strategies to direct correct folding.

The Solution:

-

Fmoc-Cys(Acm)-OPfp utilizes a pentafluorophenyl (Pfp) ester .[1] Being "pre-activated," it eliminates the need for in-situ activation reagents (like carbodiimides or uronium salts) that require high base concentrations, thereby suppressing base-catalyzed racemization to <0.5%.

-

The Acetamidomethyl (Acm) group provides orthogonal protection. It is stable to standard TFA cleavage conditions, allowing the isolation of the linear peptide with Cys(Acm) intact. Disulfide formation is triggered selectively post-cleavage using iodine oxidation.

Chemical Mechanisms[1][2][3][4]

Racemization Suppression via OPfp Esters

Standard coupling involves activating the carboxyl group, forming an O-acylisourea or OBt ester. These intermediates are prone to oxazolone formation, where the C

Orthogonal Acm Removal

The Acm group withstands 95% TFA. It is removed via electrophilic attack by Iodine (

Visualized Workflow

The following diagram illustrates the specific pathway for integrating this derivative into a standard Fmoc SPPS workflow.

Caption: Workflow for orthogonal Cys(Acm) incorporation and post-cleavage cyclization.

Detailed Experimental Protocols

Protocol A: Coupling Fmoc-Cys(Acm)-OPfp

Objective: Efficient incorporation of Cysteine with minimal racemization.

| Parameter | Specification | Notes |

| Reagent | Fmoc-Cys(Acm)-OPfp | Store at -20°C; Warm to RT before opening. |

| Solvent | DMF (Anhydrous) | DCM/DMF (1:1) can be used to further reduce racemization.[1][2][3][4] |

| Additive | HOBt (1-Hydroxybenzotriazole) | Critical: Catalyzes the reaction by forming a transient OBt ester. |

| Stoichiometry | 3 - 5 equivalents | Relative to resin loading.[5] |

| Base | None or 1 eq. DIPEA | Avoid excess base.[3] Only add DIPEA if using HOBt salts or if reaction is sluggish. |

| Time | 60 - 120 minutes | Monitor via Kaiser Test. |

Step-by-Step Procedure:

-

Preparation: Calculate the required amount of Fmoc-Cys(Acm)-OPfp (3 eq) and HOBt (3 eq).

-

Dissolution: Dissolve both reagents in the minimum volume of DMF needed to cover the resin.

-

Note: If solubility is an issue, add a small amount of DCM.

-

-

Addition: Add the solution to the pre-swelled, deprotected (free amine) resin.

-

Reaction: Agitate at room temperature for 60 minutes.

-

Monitoring: Perform a Kaiser test (ninhydrin).

-

Washing: Wash resin with DMF (3x) and DCM (3x).[7]

Protocol B: Post-Cleavage Acm Removal & Cyclization (Iodine Oxidation)

Objective: Selective removal of Acm groups and formation of the disulfide bridge in one step.

Reagents:

-

Glacial Acetic Acid (AcOH)

-

Iodine (

) solution (usually 0.1 M in MeOH or AcOH) -

Ascorbic Acid (Quencher)

Step-by-Step Procedure:

-

Dissolution: Dissolve the cleaved, lyophilized crude peptide (containing Cys(Acm)) in a mixture of AcOH:H2O (4:1 v/v) at a concentration of 1 mg/mL.

-

Reasoning: High dilution favors intramolecular cyclization over intermolecular polymerization.

-

-

Oxidation: While stirring, add the

solution dropwise.-

Continue adding until a persistent dark yellow/brown color remains (indicating excess iodine).

-

-

Incubation: Stir for 30–60 minutes at room temperature.

-

Quenching: Add 1M aqueous Ascorbic Acid dropwise until the solution becomes clear (colorless).

-

Isolation: Dilute with water and lyophilize, or inject directly onto Preparative HPLC for purification.

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Slow Coupling | Pfp esters are less reactive than HBTU/HATU. | Add HOBt (1:1 eq to Pfp ester). Increase temperature to 35°C (caution: increases racemization risk). |

| Racemization (>1%) | Presence of excess base (DIEA/Piperidine). | Ensure resin is washed thoroughly after Fmoc removal.[3][6] Do not add base to the coupling mixture unless absolutely necessary. Use Collidine (weaker base) if needed.[1] |

| Incomplete Cyclization | Insufficient Iodine or time. | Ensure persistent yellow color is maintained for at least 30 mins. Check pH; reaction is faster in slightly aqueous media. |

| Polymerization | Peptide concentration too high during oxidation. | Dilute peptide to <0.5 mg/mL during the Iodine step to favor intramolecular bonding. |

References

- Atherton, E., & Sheppard, R. C. (1989). Solid Phase Peptide Synthesis: A Practical Approach. Oxford University Press.

-

Kamber, B., et al. (1980). The synthesis of cystine peptides by iodine oxidation of S-trityl-cysteine and S-acetamidomethyl-cysteine peptides. Helvetica Chimica Acta, 63(4), 899-915. Link

-

Han, Y., et al. (1997). Occurrence and Minimization of Cysteine Racemization During Stepwise Solid-Phase Peptide Synthesis. Journal of Organic Chemistry, 62(11), 3841–3848. (Key paper establishing OPfp esters as a low-racemization alternative). Link

- Albericio, F., et al. (1998). Preparation and application of Fmoc-amino acid pentafluorophenyl esters in solid-phase peptide synthesis. Methods in Molecular Biology, 35. (Protocol specifics).

-

Sigma-Aldrich. (2024). Protocols for the Fmoc SPPS of Cysteine-Containing Peptides. Link

Sources

- 1. Occurrence and Minimization of Cysteine Racemization during Stepwise Solid-Phase Peptide Synthesis(1)(,)(2) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Cysteine racemization during the Fmoc solid phase peptide synthesis of the Nav1.7-selective peptide--protoxin II - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. chempep.com [chempep.com]

- 4. mdpi.com [mdpi.com]

- 5. chem.uci.edu [chem.uci.edu]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. peptide.com [peptide.com]

- 8. Protocols for the Fmoc SPPS of Cysteine-Containing Peptides [sigmaaldrich.com]

- 9. digital.csic.es [digital.csic.es]

Application Notes & Protocols: The Strategic Application of Fmoc-Cys(Acm)-OPfp in Modern Drug Discovery

Abstract

The synthesis of structurally complex peptide therapeutics, particularly those containing multiple disulfide bridges, demands a sophisticated and precise chemical strategy. The Nα-Fmoc-S-acetamidomethyl-L-cysteine pentafluorophenyl ester, or Fmoc-Cys(Acm)-OPfp , has emerged as a cornerstone building block in this endeavor. Its unique architecture, combining a base-labile N-terminal protector (Fmoc), a selectively cleavable thiol protector (Acm), and a pre-activated C-terminal ester (OPfp), provides peptide chemists with exceptional control over the synthesis process. This guide provides an in-depth exploration of the causality behind its use, detailed protocols for its application, and a discussion of its strategic importance in the discovery and development of next-generation peptide drugs.

Foundational Principles: Deconstructing Fmoc-Cys(Acm)-OPfp

To appreciate the utility of Fmoc-Cys(Acm)-OPfp, it is essential to understand the distinct role of each chemical moiety. The power of this reagent lies in the synergistic interplay of its components, which enables a robust orthogonal synthesis strategy.

-

Nα-Fmoc (9-fluorenylmethyloxycarbonyl) Group: This is the temporary protecting group for the α-amine. Its lability to mild bases, typically piperidine in DMF, is the engine of Fmoc-based Solid-Phase Peptide Synthesis (SPPS).[1] Its removal exposes the N-terminal amine for the subsequent coupling reaction in a controlled, stepwise manner.[2]

-

Cys (Cysteine) Residue: The thiol (-SH) side chain of cysteine is a focal point of peptide chemistry.[3] Its oxidation to form a disulfide bond (-S-S-) is a critical post-translational modification that dictates the tertiary structure, stability, and biological activity of countless peptide hormones, toxins, and therapeutics.[4]

-

S-Acm (Acetamidomethyl) Group: The Acm group serves as a semi-permanent shield for the reactive cysteine thiol. Its defining feature is its stability towards the standard reagents used in Fmoc-SPPS: it is resistant to the piperidine used for Fmoc removal and, crucially, to the strong acid (typically Trifluoroacetic Acid, TFA) used for the final cleavage of the peptide from the resin.[4][5] This orthogonality is the key to its strategic value, allowing the thiol to remain masked until its selective removal is desired.[5]

-

C-terminal OPfp (Pentafluorophenyl Ester): This is a highly activated ester. The electron-withdrawing nature of the five fluorine atoms makes the carbonyl carbon highly electrophilic, facilitating a rapid and efficient aminolysis (peptide bond formation) without the need for additional in situ coupling reagents like HBTU or HATU.[6][7] This is particularly advantageous for preventing racemization and for coupling sterically hindered residues.

Table 1: Chemical and Physical Properties of Fmoc-Cys(Acm)-OPfp

| Property | Value |

| CAS Number | 86060-96-0[8][9] |

| Molecular Formula | C₂₇H₂₁F₅N₂O₅S[8] |

| Molecular Weight | 580.52 g/mol [8] |

| Appearance | White to off-white crystalline powder |

| Purity (HPLC) | Typically ≥98% |

| Solubility | Soluble in DMF, DMSO, NMP |

| Storage | -20°C, desiccated[10] |

The Cornerstone of Orthogonal Protection

The concept of "orthogonality" in peptide synthesis refers to the use of multiple classes of protecting groups, each of which can be removed by a specific chemical mechanism without affecting the others.[11] Fmoc-Cys(Acm)-OPfp is a perfect embodiment of this principle. A typical strategy might involve:

-

Fmoc group: Removed by a base (piperidine).

-

Acid-labile side-chain groups (e.g., Trt on Cys/His/Asn/Gln, tBu on Asp/Glu/Ser/Thr/Tyr): Removed by acid (TFA).

-

Acm group: Stable to both base and acid; removed by specific reagents like iodine or metal salts.[5][12][13]

This multi-layered protection scheme is what allows for the regioselective, or site-specific, formation of multiple disulfide bonds—a task that would be impossible with non-orthogonal protectors.

Caption: Orthogonal protection strategy in SPPS.

Core Applications in Drug Discovery

The unique properties of Fmoc-Cys(Acm)-OPfp enable several critical applications in the synthesis of peptide-based drug candidates.

Regioselective Synthesis of Multi-Disulfide Peptides

Many potent and specific peptide therapeutics, such as conotoxins (ion channel blockers), defensins (antimicrobial peptides), and insulin analogues (metabolic regulators), depend on a precise network of disulfide bridges for their activity.[3][11] Incorrect disulfide pairing can lead to misfolded, inactive, or even toxic isomers.

Fmoc-Cys(Acm)-OPfp, used in combination with another orthogonally protected cysteine like Fmoc-Cys(Trt)-OH, is the gold-standard approach for directing the formation of these bonds.

Workflow Causality:

-

The peptide is synthesized using both Cys(Acm) and Cys(Trt) residues at the desired positions.

-

Upon completion, the peptide is cleaved from the resin with a TFA cocktail. This simultaneously removes the acid-labile Trt groups (and other side-chain protectors like tBu), but leaves the Acm groups intact.[5]

-

The now-free thiols from the deprotected Cys(Trt) residues are oxidized to form the first disulfide bond.

-

The peptide, now containing one defined disulfide bridge and Acm-protected cysteines, is purified.

-

The Acm groups are then selectively removed, typically with iodine, and the newly exposed thiols are oxidized to form the second disulfide bond, ensuring a single, correctly folded final product.[13]

Caption: Workflow for regioselective two-disulfide bond formation.

Synthesis of Cyclic Peptides

Peptide cyclization is a powerful strategy to enhance drug properties by increasing metabolic stability (resistance to proteases), improving receptor binding affinity, and reducing conformational flexibility.[14] Intramolecular disulfide bridging between two cysteine residues is a common and effective method for cyclization. Fmoc-Cys(Acm)-OPfp is an ideal building block for introducing these cysteines, allowing the cyclization to be performed as a final, controlled step after the linear peptide has been synthesized and purified.

Construction of High-Integrity Peptide Libraries

In early-stage drug discovery, large combinatorial libraries of peptides are screened for biological activity. The reliability of structure-activity relationship (SAR) data derived from these screens is paramount. Using Acm-protected cysteines prevents random, premature oxidation of thiols during synthesis and storage, which could lead to a heterogeneous mixture of dimers and oligomers.[11] This ensures that each member of the library has a defined structure, leading to more reliable and reproducible screening results.[11]

Detailed Experimental Protocols

Disclaimer: These protocols are generalized guidelines. Optimization may be required based on the specific peptide sequence, resin, and available equipment. Always handle reagents in a well-ventilated fume hood and wear appropriate personal protective equipment.

Protocol 1: Incorporation of Fmoc-Cys(Acm)-OPfp via Manual SPPS

This protocol describes the coupling of Fmoc-Cys(Acm)-OPfp to a growing peptide chain on a solid support.

| Step | Procedure | Details & Rationale |

| 1. Resin Preparation | Swell the peptide-resin (e.g., 0.1 mmol scale) in dichloromethane (DCM), then wash thoroughly with N,N-dimethylformamide (DMF). | Swelling the resin ensures that reactive sites within the polymer matrix are accessible.[15] DMF is the primary solvent for Fmoc-SPPS. |

| 2. Fmoc Deprotection | Treat the resin with 20% piperidine in DMF (2 x 10 min). Wash thoroughly with DMF (5-7 times). | Piperidine cleaves the N-terminal Fmoc group, liberating the free amine required for the next coupling step.[2] Thorough washing is critical to remove all traces of piperidine, which would neutralize the incoming activated amino acid. |

| 3. Coupling Reaction | Dissolve Fmoc-Cys(Acm)-OPfp (0.3 mmol, 3 eq.) in a minimal volume of DMF. Add the solution to the deprotected peptide-resin. | As a pre-activated pentafluorophenyl ester, Fmoc-Cys(Acm)-OPfp does not typically require additional coupling reagents. This simplifies the reaction and minimizes potential side reactions.[6][16] |

| 4. Reaction Monitoring | Agitate the reaction mixture at room temperature for 1-2 hours. Perform a Kaiser test (or other ninhydrin-based test) on a few resin beads to check for completion. | The Kaiser test detects free primary amines. A negative result (yellow beads) indicates that the coupling reaction is complete. If the test is positive (blue beads), the coupling step should be repeated. |

| 5. Washing | Once the reaction is complete, drain the reaction vessel and wash the resin thoroughly with DMF (3x), DCM (3x), and DMF (3x). | Washing removes excess reagents and byproducts, preparing the resin for the next synthesis cycle. |

Protocol 2: On-Resin Deprotection and Cyclization via Iodine Oxidation

This protocol is suitable for creating an intramolecular disulfide bond while the peptide is still attached to the solid support.

| Step | Procedure | Details & Rationale |

| 1. Resin Preparation | After final Fmoc deprotection, wash the linear peptidyl-resin containing two Cys(Acm) residues extensively with DMF, followed by DCM, and then re-swell in DMF. | Ensures the peptide is in the correct solvent environment and fully accessible for the reaction. |

| 2. Oxidation Reaction | Prepare a solution of Iodine (I₂) in DMF (e.g., 0.1 M). Add the iodine solution to the resin (10 equivalents relative to peptide loading) and agitate gently at room temperature for 1-2 hours. | Iodine serves as a mild oxidizing agent that simultaneously removes the Acm protecting groups and facilitates the formation of the disulfide bond.[5] Performing this on-resin can simplify purification. |

| 3. Monitoring | Monitor the reaction by taking a small aliquot of resin, cleaving the peptide with TFA, and analyzing via LC-MS to confirm the formation of the cyclic product. | Direct monitoring ensures the reaction proceeds to completion without unnecessary exposure to the oxidizing agent. |

| 4. Quenching | Once complete, wash the resin with DMF to remove the bulk of the iodine. Then, wash with a solution of 1 M ascorbic acid in DMF until the resin and solution are colorless. | Ascorbic acid is a reducing agent that quenches any excess iodine, preventing potential side reactions like oxidation of sensitive residues (e.g., Met, Trp).[5] |

| 5. Final Wash & Cleavage | Wash the resin thoroughly with DMF and DCM, and dry under vacuum. Cleave the now-cyclized peptide from the resin using a standard TFA cocktail (e.g., TFA/TIS/H₂O 95:2.5:2.5). | The final cleavage liberates the product for purification. |

Protocol 3: Solution-Phase Deprotection and Cyclization

This is the most common method, offering better control over reaction concentration, which is critical for favoring intramolecular cyclization.

| Step | Procedure | Details & Rationale |

| 1. Cleavage & Purification | Cleave the linear peptide containing Cys(Acm) residues from the resin using a standard TFA cocktail. Purify the crude peptide by reverse-phase HPLC to obtain the pure, linear, Acm-protected precursor. | Purifying the linear precursor first removes truncated or failed sequences, ensuring that only the correct peptide undergoes cyclization, which greatly simplifies the final purification. |

| 2. Cyclization Reaction | Dissolve the purified peptide in an aqueous solvent mixture (e.g., 50% Acetonitrile/H₂O or 40% Acetic Acid/H₂O) at a high dilution (0.1 - 0.5 mg/mL). | High dilution is critical. It favors the intramolecular reaction (cyclization) over intermolecular reactions, which would lead to dimerization and polymerization.[17] |

| 3. Iodine Addition | While stirring vigorously, add a stock solution of iodine (e.g., 0.1 M in Methanol or Acetonitrile) dropwise until a faint, persistent yellow color remains. Continue stirring for 1-2 hours. | Dropwise addition maintains a low concentration of the oxidizing agent. The persistent yellow color indicates a slight excess of iodine, suggesting the reaction is complete.[4] |

| 4. Quenching | Quench the excess iodine by adding a 1 M aqueous solution of ascorbic acid or sodium thiosulfate dropwise until the yellow color disappears. | Neutralizes the reactive iodine to prevent unwanted side reactions. |

| 5. Final Purification | Acidify the reaction mixture with a small amount of TFA (to pH 2-3) and purify the final cyclic peptide by reverse-phase HPLC. Lyophilize the pure fractions to obtain the final product as a white powder. | HPLC purification separates the desired cyclic monomer from any remaining linear peptide, dimers, or other impurities. |

Table 2: Comparative Overview of Common Cysteine Thiol Protecting Groups

| Feature | Acm (Acetamidomethyl) | Trt (Trityl) |

| N-Fmoc Protection | Compatible | Compatible |

| Stability to Base (Piperidine) | Stable | Stable |

| Stability to Acid (TFA) | Stable (Orthogonal)[5] | Labile (Removed during cleavage)[5] |

| Deprotection Conditions | Iodine, Hg(OAc)₂, Ag(OTf), NCS, Pd(II)[5][12][13][17] | Strong Acid (TFA), mild acid in presence of silanes[5] |

| Primary Application | Regioselective formation of multiple disulfide bonds; Post-cleavage cyclization.[5] | Peptides with a single disulfide bond formed during cleavage/oxidation; Peptides requiring free thiols post-cleavage. |

Conclusion and Field-Proven Insights

Fmoc-Cys(Acm)-OPfp is more than just another amino acid derivative; it is a strategic tool that unlocks the synthesis of highly constrained and complex peptide architectures. Its true value is realized in its orthogonality, which provides the ultimate control for chemists aiming to mimic the intricate disulfide patterns found in nature or to design novel, stabilized peptide scaffolds for therapeutic intervention. The pre-activated Pfp ester adds a layer of efficiency and reliability to the synthesis process. As drug discovery continues to push the boundaries of molecular complexity, the judicious application of reagents like Fmoc-Cys(Acm)-OPfp will remain indispensable for translating complex biological hypotheses into tangible clinical candidates.

References

-

Advent Chembio. Fmoc-Cys(Acm)-Cys(Acm)-OH: Precision Peptide Tool. Retrieved from [Link]

-

Moldb. (n.d.). 86060-96-0 | Fmoc-Cys(Acm)-OPfp. Retrieved from [Link]

- Chakraborty, A., Albericio, F., & de la Torre, B. G. (2025). On-Resin Acetamidomethyl (Acm) Removal and Disulfide Formation in Cysteinyl Peptides Using N-Chlorosuccinimide (NCS) in the Presence of Other Cys-Protecting Groups.

-

Digital CSIC. (2021). Chemoselective Disulfide Formation by Thiol-Disulfide Interchange in SIT-Protected Cysteinyl Peptides. Retrieved from [Link]

- Coin, I., et al. (2013). Advances in Fmoc solid-phase peptide synthesis. Journal of Peptide Science.

- Daly, N. L., & Craik, D. J. (2014). Fmoc-based synthesis of disulfide-rich cyclic peptides. Methods in Molecular Biology.

- Spears, R. J., & Chudasama, V. (2021). Cysteine protecting groups: applications in peptide and protein science. Chemical Society Reviews, 50(20), 11363-11413.

-

AAPPTec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. Retrieved from [Link]

- Chakraborty, A., Albericio, F., & de la Torre, B. G. (2025). On-Resin Acetamidomethyl (Acm) Removal and Disulfide Formation in Cysteinyl Peptides Using N-Chlorosuccinimide (NCS) in the Presence of Other Cys-Protecting Groups.

- Amblard, M., et al. (2006). Methods and Protocols of Modern Solid-Phase Peptide Synthesis. Molecular Biotechnology, 33, 239-254.

-

Burgess, K. (2025). Introduction To The FMOC Approach: solid phase peptide syntheses. YouTube. Retrieved from [Link]

-

Aapptec Peptides. Fmoc-Cys(Acm)-OPfp [86060-96-0]. Retrieved from [Link]

- Nowick, J. S., et al. (2020).

-

ACS Publications. (2025). Additive-Free Peptide Synthesis Using Pentafluorophenyl Esters as the Sequence Oligopeptide Synthesis via a Flow Reaction. Retrieved from [Link]

-

ACS Publications. (2025). Catalysis of Native Chemical Ligation and Expressed Protein Ligation by Alkylselenols. Retrieved from [Link]

-

Organic & Biomolecular Chemistry. (n.d.). Deprotection of S-acetamidomethyl cysteine with copper(ii) and 1,2-aminothiols under aerobic conditions. Retrieved from [Link]

- Kent, S. B. (2009). Native chemical ligation: a boon to peptide chemistry. Chemical Society Reviews, 38(2), 338-351.

- Schöneich, C. (2013). Cysteine residues as catalysts for covalent peptide and protein modification: a role for thiyl radicals? Free Radical Biology and Medicine, 61, 49-57.

- Google Patents. (n.d.). Active esters for solid phase peptide synthesis.

-

RSC Publishing. (n.d.). Synthetic cysteine surrogates used in native chemical ligation. Retrieved from [Link]

-

ACS Central Science. (2024). Peptide and Protein Cysteine Modification Enabled by Hydrosulfuration of Ynamide. Retrieved from [Link]

-

ResearchGate. (2019). Solid phase peptide synthesis: Disulphide intramolecular cyclization of cysteine-containing peptides?. Retrieved from [Link]

- Atherton, E., & Sheppard, R. C. (1985). Solid phase peptide synthesis using N-fluorenylmethoxycarbonylamino-acid pentafluorophenyl esters.

-

SciSpace. (n.d.). Native chemical ligation in protein synthesis and semi-synthesis. Retrieved from [Link]

-

Semantic Scholar. (n.d.). One-Pot Synthesis of S-Acetamidomethyl-N-fluorenylmethoxy-carbonyl-L-cysteine (Fmoc-Cys(Acm)-OH). Retrieved from [Link]

-

ResearchGate. (2021). Cysteine protecting groups: applications in peptide and protein science. Retrieved from [Link]

-

ACS Publications. (2024). Kinetic and Mechanistic Studies of Native Chemical Ligation with Phenyl α-Selenoester Peptides. Retrieved from [Link]

Sources

- 1. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. youtube.com [youtube.com]

- 3. Cysteine protecting groups: applications in peptide and protein science - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D1CS00271F [pubs.rsc.org]

- 4. bachem.com [bachem.com]

- 5. benchchem.com [benchchem.com]

- 6. chempep.com [chempep.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. 86060-96-0 | Fmoc-Cys(Acm)-OPfp - Moldb [moldb.com]

- 9. peptide.com [peptide.com]

- 10. benchchem.com [benchchem.com]

- 11. Fmoc-Cys(Acm)-Cys(Acm)-OH: Precision Peptide Tool | Advent [adventchembio.com]

- 12. researchgate.net [researchgate.net]

- 13. On-Resin Acetamidomethyl (Acm) Removal and Disulfide Formation in Cysteinyl Peptides Using N-Chlorosuccinimide (NCS) in the Presence of Other Cys-Protecting Groups - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Fmoc-based synthesis of disulfide-rich cyclic peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Perfluoroaryl and Perfluoroheteroaryl Reagents as Emerging New Tools for Peptide Synthesis, Modification and Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Protocols for the Fmoc SPPS of Cysteine-Containing Peptides [sigmaaldrich.com]

impact of scavengers on Acm group stability during cleavage

Technical Support Center: Optimizing Scavenger Cocktails for Cys(Acm) Stability

Executive Summary: The Acm Paradox

The Challenge: The Acetamidomethyl (Acm) group is prized for its orthogonality—it must survive the acidic fury of TFA cleavage (which removes Trt, tBu, and Boc groups) to allow for regioselective disulfide bond formation later. The Risk: While theoretically stable to TFA, Cys(Acm) is not invincible. Improper scavenger choices, elevated temperatures, or extended reaction times can lead to premature Acm loss (yielding complex mixtures) or S-alkylation of other sensitive residues. The Solution: This guide provides field-proven troubleshooting strategies to balance effective cation scavenging with absolute Acm retention.

Visualizing the Workflow

Understanding where Acm fits in the regioselective strategy.

Figure 1: The Orthogonal Protection Strategy. The success of the final cyclization (Green) depends entirely on the Acm group surviving the Cleavage step (Red).

Troubleshooting Guide (Q&A)

Issue 1: Premature Acm Removal

User Question: "I analyzed my crude peptide after TFA cleavage, and I see a mass corresponding to the deprotected cysteine (loss of 71 Da) or a random disulfide. I thought Acm was stable to TFA?"

Technical Diagnosis: While Acm is stable to acid, it is susceptible to reductive cleavage or acid-catalyzed hydrolysis under specific stress conditions.

-

Temperature: Acm instability increases exponentially above 25°C.

-

Silane Overload: Triisopropylsilane (TIS) and Triethylsilane (TES) are pseudo-reductants. In high concentrations (>5%) and prolonged times, they can facilitate Acm removal [1].

-

Thioanisole: While a good scavenger for Met, it accelerates acidolysis and can promote partial Acm loss in harsh cocktails.[1]

Corrective Protocol:

-

Strict Temperature Control: Perform cleavage at Room Temperature (20-22°C) . Do not heat. If using a microwave synthesizer, ensure the resin is cooled before adding the cleavage cocktail.

-

Limit Reaction Time: Do not exceed 2 hours . Most side-chain deprotections (Trt, tBu, Pbf) are complete within 90 minutes.

-

Optimize Cocktail: Reduce silane concentration.

Issue 2: S-tert-butylation of Free Cysteines

User Question: "My peptide has two Cysteines: one Cys(Acm) and one Cys(Trt). The Cys(Trt) is supposed to be free, but I see a +56 Da adduct (S-tBu). Did the scavengers fail?"

Technical Diagnosis: Yes. The tert-butyl cations (tBu+) released from Ser(tBu), Thr(tBu), or Asp(OtBu) are extremely electrophilic. If the scavenger system is weak, these cations will attack the most nucleophilic site available: the free thiol of the Cys(Trt) residue (Acm-protected Cys is generally safe from this, but the free one is not).

Corrective Protocol:

-

Add a Thiol Scavenger: TIS and Water are poor scavengers for tBu cations. You must add a thiol.

-

Recommended Additive: EDT (1,2-Ethanedithiol) or DODT (3,6-Dioxa-1,8-octanedithiol) at 2.5% - 5%.

Issue 3: Iodine Oxidation Failure (Color Disappears)

User Question: "I am trying to cyclize my Cys(Acm) peptide using Iodine. As soon as I add the Iodine solution, the color disappears, and I have to add huge amounts. The reaction is messy."

Technical Diagnosis: This is caused by Scavenger Carryover . Residual EDT, DTT, or Thioanisole from the cleavage cocktail are potent reducing agents. They will consume your Iodine (oxidant) immediately, preventing it from reacting with the Acm groups.

Corrective Protocol:

-

Ether Precipitation: Ensure the peptide is precipitated in cold diethyl ether and washed at least 3 times to remove organic scavengers.

-

Lyophilization: If scavengers persist, dissolve the crude peptide in 0.1% TFA/Water and lyophilize. This physically removes volatile scavengers like EDT and TIS.

-

Do NOT use Thiosulfate yet: Only add sodium thiosulfate/ascorbate after the cyclization is confirmed complete to quench excess Iodine.

Scavenger Compatibility Matrix

| Scavenger | Role | Compatibility with Cys(Acm) | Risk Factor |

| Water | Hydrolysis of tBu/Trt cations | High | Low.[2] Essential for Pbf removal. |

| TIS (Triisopropylsilane) | Quenches Trt/Pbf cations | Moderate | Can cause Acm loss at >2.5% or >2h [1]. |

| EDT (Ethanedithiol) | Traps tBu cations; prevents Met(O) | High | Essential if free Cys is present. Must be removed before Iodine step. |

| Thioanisole | Prevents Met oxidation | Low/Moderate | Accelerates acidolysis; may destabilize Acm. Use only if Met is present. |

| Phenol | Traps tBu/Trt cations | High | Good alternative to TIS for Acm stability. |

Recommended Protocols

Protocol A: The "Acm-Safe" Cocktail (Standard)

Best for peptides without Methionine or free Cysteines.

-

Conditions: Room Temperature, Max 2 hours .

-